molecular formula C21H32N2O2 B6126028 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane

Katalognummer B6126028
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: QBTWUOSCXOZEAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane, also known as Lu AE58054, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain.

Wirkmechanismus

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is a selective antagonist of the 5-HT6 receptor, which means that it blocks the activity of this receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease by blocking the activity of the 5-HT6 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 have been studied extensively in animal models. It has been shown to improve cognitive function by blocking the activity of the 5-HT6 receptor in the brain. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to have antidepressant and anxiolytic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is its selectivity for the 5-HT6 receptor, which means that it has fewer off-target effects than other compounds that target this receptor. This makes it a valuable tool for studying the role of the 5-HT6 receptor in cognitive function and other physiological processes. However, one limitation of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain.

Zukünftige Richtungen

There are several future directions for research on 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054. One area of interest is in the development of more potent and selective 5-HT6 receptor antagonists. Another area of research is in the evaluation of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 as a potential treatment for other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 and its effects on cognitive function and other physiological processes.
Conclusion:
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is a novel compound that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. Its selective activity at the 5-HT6 receptor makes it a valuable tool for studying the role of this receptor in cognitive function and other physiological processes. Further research is needed to fully understand the potential therapeutic applications of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 and to develop more potent and selective 5-HT6 receptor antagonists.

Synthesemethoden

The synthesis of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 involves several steps, including the reaction of 2-aminopyridine with 2-chloroethylcyclohexane, followed by the reaction of the resulting compound with 3-furoic acid. The final product is obtained after purification by column chromatography. The synthesis of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been described in detail in several research articles, and it has been shown to be a reliable and efficient method for producing this compound.

Wissenschaftliche Forschungsanwendungen

7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to evaluate its efficacy in humans.

Eigenschaften

IUPAC Name

[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-20(19-8-14-25-15-19)23-13-10-21(17-23)9-4-11-22(16-21)12-7-18-5-2-1-3-6-18/h8,14-15,18H,1-7,9-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTWUOSCXOZEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.